2-Fluoroaniline
Overview
Description
2-Fluoroaniline, also known as 1-amino-2-fluorobenzene, is an organic compound with the molecular formula C₆H₆FN. It is a derivative of aniline where one hydrogen atom on the benzene ring is replaced by a fluorine atom. This compound is a clear, colorless to pale yellow liquid with a mild sweet odor .
Mechanism of Action
Target of Action
2-Fluoroaniline is a derivative of aniline in which the hydrogen at position 2 has been substituted by fluorine . It is known to interact with Lysozyme , an enzyme that plays a crucial role in the immune system by breaking down the cell walls of bacteria .
Mode of Action
It is known to neutralize acids to form salts plus water in an exothermic reaction . It may be incompatible with certain substances such as isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .
Biochemical Pathways
It is known that the compound is metabolized primarily by4-hydroxylation with subsequent sulfate or glucuronide formation . This suggests that it may influence pathways related to xenobiotic metabolism.
Pharmacokinetics
The pharmacokinetics of this compound involve efficient metabolism and excretion. It is primarily metabolized by 4-hydroxylation, followed by sulfate or glucuronide formation . N-acetylation is also observed . At least 80% of the dose is excreted in the urine within 24 hours .
Result of Action
This compound exerts its nephrotoxic effect through 4-hydroxylation and subsequent p-benzoquinonimine formation . This suggests that the compound may have harmful effects on the kidneys.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its reactivity with acids and other substances suggests that its action, efficacy, and stability may be affected by the chemical environment . Furthermore, its use in manufacturing implies that occupational exposure may be a significant factor in its environmental action .
Biochemical Analysis
Biochemical Properties
2-Fluoroaniline is efficiently metabolized, primarily through 4-hydroxylation, leading to subsequent sulfate or glucuronide formation . This process involves the interaction of this compound with various enzymes and proteins, resulting in the formation of these metabolites. N-acetylation is also observed during its metabolism .
Cellular Effects
In cellular processes, this compound has been found to exert a nephrotoxic effect . This effect is brought about through 4-hydroxylation and subsequent p-benzoquinonimine formation . The compound’s influence on cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism, is largely tied to these biochemical interactions.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its interaction with biomolecules. The process of 4-hydroxylation, followed by sulfate or glucuronide formation, is a key mechanism of action . This involves binding interactions with enzymes, leading to enzyme activation or inhibition, and changes in gene expression.
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change. The compound is found to be very efficiently metabolized, with at least 80% of the dose being excreted in the urine within 24 hours . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Metabolic Pathways
This compound is involved in metabolic pathways that include 4-hydroxylation, followed by sulfate or glucuronide formation This process involves the interaction of this compound with various enzymes and cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoroaniline can be synthesized through several methods:
Nitration and Reduction of Fluorobenzene: This classical method involves the nitration of fluorobenzene to form 2-fluoronitrobenzene, followed by reduction to yield this compound.
Direct Displacement of Halogens: Another method involves the direct displacement of halogens in haloarenes at high temperatures.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 2-fluoronitrobenzene. This process is carried out under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Fluoroaniline undergoes various types of chemical reactions:
Oxidation: It can be oxidized to form 2-fluorobenzeneamine oxide.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, particularly with strong bases.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are often employed.
Major Products Formed:
Oxidation: 2-Fluorobenzeneamine oxide.
Reduction: Various aniline derivatives.
Substitution: Substituted anilines depending on the nucleophile used.
Scientific Research Applications
2-Fluoroaniline has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Fluoroaniline is unique due to the presence of the fluorine atom, which imparts distinct chemical properties compared to other aniline derivatives. Similar compounds include:
Aniline: The parent compound without any substituents.
2-Chloroaniline: Similar structure but with a chlorine atom instead of fluorine.
2-Bromoaniline: Similar structure but with a bromine atom instead of fluorine.
These compounds differ in their reactivity and applications due to the different halogen substituents, which influence their chemical behavior and interactions.
Properties
IUPAC Name |
2-fluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN/c7-5-3-1-2-4-6(5)8/h1-4H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZQXOJYPFINKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN | |
Record name | 2-FLUOROANILINE | |
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Related CAS |
99624-00-7 | |
Record name | Benzenamine, 2-fluoro-, homopolymer | |
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DSSTOX Substance ID |
DTXSID8059843 | |
Record name | o-Fluoroaniline | |
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Molecular Weight |
111.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-fluoroaniline is a clear liquid with a mild sweet odor. Sinks in and mixes slowly with water. (USCG, 1999), Clear to pale yellow liquid with a mild sweet odor; [CHRIS] | |
Record name | 2-FLUOROANILINE | |
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Record name | 2-Fluoroaniline | |
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Boiling Point |
347 °F at 760 mmHg (USCG, 1999) | |
Record name | 2-FLUOROANILINE | |
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Record name | 2-Fluoroaniline | |
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Flash Point |
140 °F (USCG, 1999) | |
Record name | 2-FLUOROANILINE | |
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Density |
1.1513 at 69.8 °F (USCG, 1999) - Denser than water; will sink | |
Record name | 2-FLUOROANILINE | |
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Vapor Pressure |
1.0 [mmHg] | |
Record name | 2-Fluoroaniline | |
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CAS No. |
348-54-9 | |
Record name | 2-FLUOROANILINE | |
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Record name | 2-Fluoroaniline | |
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Record name | 2-Fluoroaniline | |
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Record name | 2-FLUOROANILINE | |
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Record name | 2-FLUOROANILINE | |
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Melting Point |
-19.3 °F (USCG, 1999) | |
Record name | 2-FLUOROANILINE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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